3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide
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Overview
Description
3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide is a synthetic compound known for its potential therapeutic applications, particularly in the treatment of diseases involving excessive tissue breakdown, such as arthritis. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is a potent inhibitor of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of extracellular matrix components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity against MMPs. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route to minimize costs and maximize efficiency. This includes scaling up the reaction volumes, using more efficient catalysts, and implementing continuous flow processes to enhance the overall production rate. Quality control measures are also crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, usually in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms. Substitution reactions can introduce various functional groups, enhancing the compound’s activity or stability.
Scientific Research Applications
3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of MMPs and the development of new inhibitors.
Biology: Investigated for its effects on cellular processes involving extracellular matrix degradation.
Medicine: Explored as a potential therapeutic agent for diseases like arthritis, cancer, and fibrosis, where MMP activity is dysregulated.
Industry: Utilized in the development of new materials and coatings that require controlled degradation properties.
Mechanism of Action
3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide exerts its effects by inhibiting the activity of matrix metalloproteinases. These enzymes are involved in the breakdown of extracellular matrix components, which is a critical process in tissue remodeling and repair. By binding to the active site of MMPs, this compound prevents the enzymes from interacting with their substrates, thereby reducing tissue degradation. The molecular targets include various MMPs, and the pathways involved are related to extracellular matrix turnover and inflammation.
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another MMP inhibitor with similar applications in treating diseases involving tissue breakdown.
Batimastat: A non-peptidic MMP inhibitor used in cancer research.
Trocade: An MMP inhibitor investigated for its potential in treating arthritis.
Uniqueness
3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-((3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl)butanamide is unique due to its specific inhibitory profile against a broad range of MMPs, making it a versatile compound for various therapeutic applications. Its racemic nature also allows for the study of enantiomer-specific effects, providing insights into the role of chirality in drug action.
Properties
IUPAC Name |
3-(cyclopentylmethyl)-N-hydroxy-4-oxo-4-piperidin-1-yl-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O5/c1-22(2)20(29)26(21(30)24(22)3)14-17(18(27)23-31)16(13-15-9-5-6-10-15)19(28)25-11-7-4-8-12-25/h15-17,31H,4-14H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUITADOEPNRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CC(C(CC2CCCC2)C(=O)N3CCCCC3)C(=O)NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870189 |
Source
|
Record name | 3-(Cyclopentylmethyl)-N-hydroxy-4-oxo-4-(piperidin-1-yl)-2-[(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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